molecular formula C19H19N3O4S B2986514 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034340-57-1

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2986514
CAS No.: 2034340-57-1
M. Wt: 385.44
InChI Key: NYNWPUKJVYQGLY-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Exploration

Research in heterocyclic chemistry has explored the utility of N,N-dimethylsulfamoyl benzamide derivatives as versatile building blocks for synthesizing various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These studies have demonstrated the potential for creating compounds with varied biological activities through strategic modifications of the core structure. One approach involved the reaction of a related enaminone with N-nucleophiles, leading to the synthesis of arylaminopropenone derivatives and further transformation into pyrazole, isoxazole, and pyrimidinethione derivatives, highlighting the compound's versatility as a precursor for diverse heterocyclic compounds (Farag et al., 2011).

Analytical and Quality Control Techniques

In analytical chemistry, derivatives similar to 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide have been used in the development of nonaqueous capillary electrophoresis methods. This has implications for the separation and quality control of pharmaceutical compounds, showcasing the compound's relevance in pharmaceutical analysis and its potential in improving the detection and characterization of related substances (Ye et al., 2012).

Advanced Material Development

In material science, derivatives of N,N-dimethylsulfamoyl benzamides have been investigated for their potential in creating new materials with unique properties. For instance, the synthesis of polyamides and poly(amide-imide)s derived from diamines and diacid chlorides, including similar structures, has been explored. These materials exhibit high thermal stability and solubility in polar organic solvents, making them suitable for various applications in high-performance polymers (Saxena et al., 2003).

Pharmaceutical Applications

On the pharmaceutical front, compounds structurally related to this compound have shown promise in drug discovery. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, with structural motifs similar to the compound , have demonstrated significant antiprotozoal activity. These findings suggest the potential for derivatives of the compound to serve as leads in the development of new antiprotozoal agents (Ismail et al., 2004).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)17-7-5-15(6-8-17)19(23)21-12-14-10-16(13-20-11-14)18-4-3-9-26-18/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNWPUKJVYQGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.